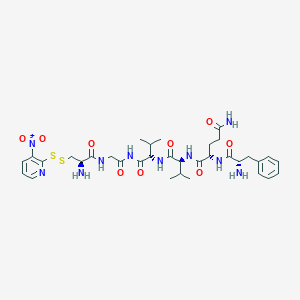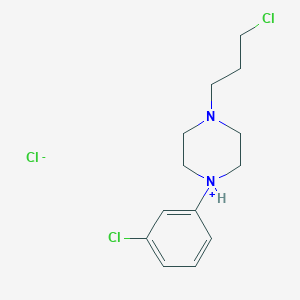![molecular formula C9H14O B144719 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) CAS No. 130404-11-4](/img/structure/B144719.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI), commonly known as exo-isobornyl methyl ketone (IBMK), is a ketone compound that has been widely used in various scientific research applications. IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group.
Mécanisme D'action
The mechanism of action of IBMK is not well understood. However, it is believed that IBMK acts as a Lewis acid catalyst in some reactions. IBMK has also been shown to form complexes with metal ions, which may play a role in its catalytic activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of IBMK are not well studied. However, IBMK has been shown to be relatively non-toxic and non-irritating to the skin and eyes. IBMK has also been shown to be biodegradable and environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IBMK in lab experiments is its ability to control the stereochemistry of reactions. IBMK is also relatively non-toxic and environmentally friendly. However, IBMK is relatively expensive and may not be readily available in all labs.
Orientations Futures
There are several future directions for the use of IBMK in scientific research. One area of interest is the development of new synthetic methods using IBMK as a chiral auxiliary. Another area of interest is the use of IBMK in the synthesis of new pharmaceuticals and natural products. Additionally, IBMK may have potential applications in the development of new materials and catalysts.
Méthodes De Synthèse
IBMK is synthesized through a multistep process that involves the reaction between camphor and hydrogen peroxide, followed by the addition of a methyl group. The first step in the synthesis of IBMK involves the oxidation of camphor with hydrogen peroxide to form camphorquinone. The reaction is catalyzed by a metal salt, typically iron or copper. The second step involves the addition of a methyl group to the camphorquinone using a reagent such as dimethyl sulfate or methyl iodide. The resulting product is exo-isobornyl methyl ketone (IBMK).
Applications De Recherche Scientifique
IBMK has been widely used in various scientific research applications. One of the primary uses of IBMK is as a chiral auxiliary in asymmetric synthesis. IBMK is used to control the stereochemistry of reactions and to produce enantiomerically pure compounds. IBMK has also been used as a reagent in the synthesis of natural products and pharmaceuticals. Additionally, IBMK has been used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
130404-11-4 |
|---|---|
Nom du produit |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI) |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m0/s1 |
Clé InChI |
NDZIFIKZHLSCFR-YIZRAAEISA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
SMILES canonique |
CC(=O)C1CC2CCC1C2 |
Synonymes |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



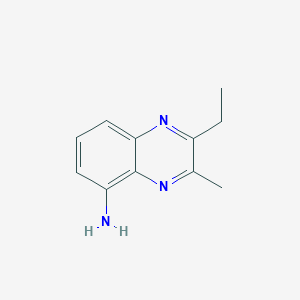

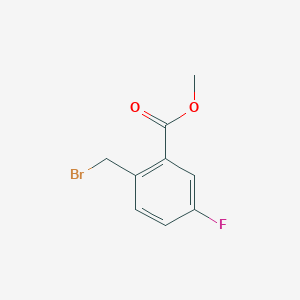
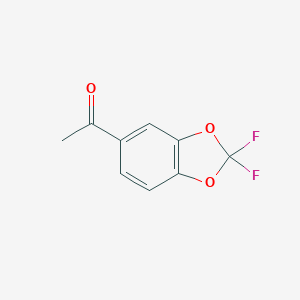
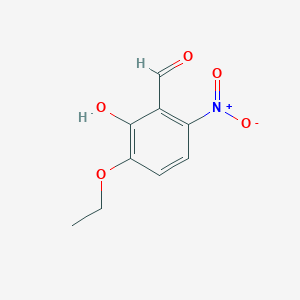
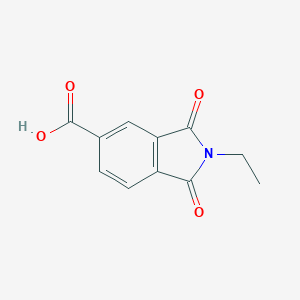
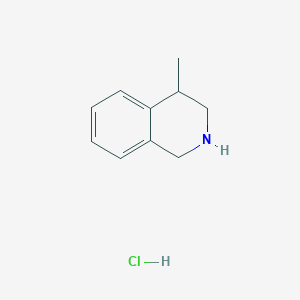
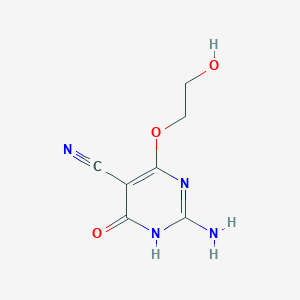
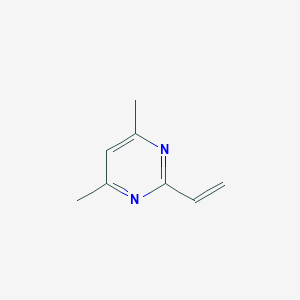
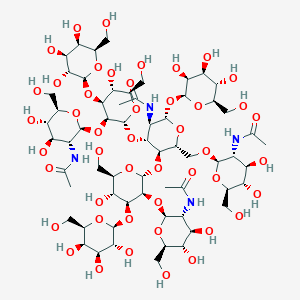
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
